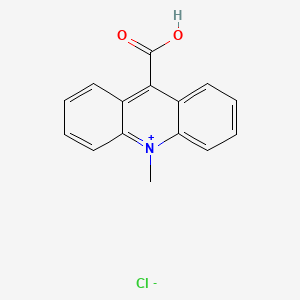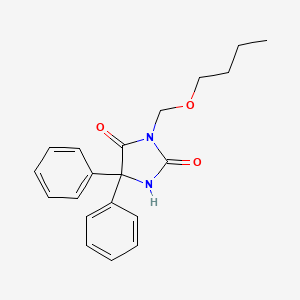![molecular formula C11H11FN2 B12937300 8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)
8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a fluorine atom at the 8th position of the indole ring. Pyridoindoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-fluoroindole with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Types of Reactions:
Oxidation: 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
- 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Comparison: 8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to the presence of the fluorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the fluorinated compound may exhibit enhanced stability, altered electronic properties, and potentially improved therapeutic efficacy .
Propriétés
Formule moléculaire |
C11H11FN2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
8-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H11FN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 |
Clé InChI |
UBESNLJNUZHDHF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C3=C(N2)C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)









![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)



